molecular formula C18H21ClN2O2 B1385093 N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide CAS No. 1020054-45-8

N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B1385093
CAS RN: 1020054-45-8
M. Wt: 332.8 g/mol
InChI Key: OXEXIAUKQFAXCL-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as NAC, is an organic compound with a variety of uses. It is used in a wide range of scientific research applications, from biochemical and physiological studies to drug development. NAC is a versatile compound with many advantages and limitations for laboratory experiments.

Scientific Research Applications

  • Hydrogen Bond Studies and Molecular Structure Analysis N-(2-Hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are structurally related to N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, have been studied for their hydrogen bonding properties and molecular structures. These compounds show evidence of intra- and intermolecular hydrogen bonds in solution, which is crucial for understanding their chemical behavior and potential applications (Romero & Margarita, 2008).

  • Synthesis of Derivatives and Potential Applications The synthesis of various derivatives of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, closely related to the target compound, has been explored. These compounds have potential applications in diverse fields, including pharmaceuticals and materials science. The process involves the reaction of the base compound with different reagents to produce novel scaffolds (Arafat et al., 2022).

  • Chemical Behavior in Aqueous Solution The behavior of related compounds, such as 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide, in aqueous solutions across different pH levels has been studied. This research provides insights into the stability, hydrolysis, isomerization, and cyclization processes of these compounds, which are critical for their effective application in various scientific fields (Bernard et al., 1986).

  • Synthesis and Characterization for CNS Agents Similar compounds, such as N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides, have been synthesized and characterized for potential use as central nervous system (CNS) agents. This involves detailed chemical structure analysis and bioavailability studies (Verma, Kumar, & Kumar, 2017).

  • Synthesis Methods and Chemical Reactions The synthesis process for related compounds, such as 4-Chloro-2-hydroxyacetophenone, provides valuable insights into the methodologies that can be applied to N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. This includes techniques like acetylation, methylation, and Fries rearrangement (Teng, 2011).

  • Structural and Crystallographic Studies Structural studies of similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, have been conducted. These studies involve analyzing the molecular shape, intermolecular interactions, and crystallography, which are crucial for understanding the physical and chemical properties of these compounds (Boechat et al., 2011).

  • Potential Therapeutic Applications Research has been conducted on the therapeutic effects of structurally related compounds, such as 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, in treating diseases like Japanese encephalitis. This involves evaluating their antiviral and antiapoptotic effects in vitro and in vivo (Ghosh et al., 2008).

  • Anticancer Drug Development A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its synthesis and potential as an anticancer drug. Molecular docking analysis targeting specific receptors further underscores the importance of such compounds in medical research and drug development (Sharma et al., 2018).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-11(2)14-6-4-12(3)8-17(14)23-10-18(22)21-13-5-7-15(19)16(20)9-13/h4-9,11H,10,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEXIAUKQFAXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
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N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 3
N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 4
N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 5
N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

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